2-Bromo-6-fluoro-4-methylbenzoic acid
Description
Background and Significance
2-Bromo-6-fluoro-4-methylbenzoic acid stands as a notable member of the halogenated benzoic acid family, distinguished by its molecular formula of C8H6BrFO2 and molecular weight of 233.03 grams per mole. This compound represents a sophisticated example of multi-substituted aromatic carboxylic acids, where the strategic placement of bromine at the 2-position, fluorine at the 6-position, and a methyl group at the 4-position creates unique electronic and steric properties that significantly influence its chemical behavior. The presence of both electron-withdrawing halogen atoms and an electron-donating methyl group generates a complex electronic environment that has proven valuable in advanced organic synthesis applications.
The significance of this compound extends beyond its fundamental chemical properties to encompass its role as a versatile synthetic intermediate in pharmaceutical and materials chemistry. The compound belongs to the broader class of halogenated benzoic acids, which have demonstrated considerable utility in the development of complex organic molecules through various coupling reactions, metal-catalyzed transformations, and nucleophilic substitution processes. The specific substitution pattern in this compound provides multiple sites for selective chemical modification, making it particularly valuable for constructing molecular scaffolds with precise functional group arrangements.
Research into halogenated benzoic acids has revealed their importance in developing novel synthetic methodologies and creating compounds with enhanced biological activity profiles. The unique reactivity patterns exhibited by these compounds have led to their incorporation into numerous synthetic strategies, particularly those requiring regioselective transformations. The combination of multiple substituents in this compound creates opportunities for sophisticated synthetic manipulations that would be challenging to achieve with simpler benzoic acid derivatives.
Table 1: Fundamental Properties of this compound
Historical Context of Halogenated Benzoic Acids
The foundation for understanding halogenated benzoic acids traces back to the sixteenth century with the discovery of benzoic acid itself, marking the beginning of a rich chemical lineage that would eventually lead to sophisticated derivatives like this compound. The historical narrative begins with Nostradamus in 1556, who first described the dry distillation of gum benzoin, followed by subsequent work by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. These early observations laid the groundwork for the systematic study of aromatic carboxylic acids that would develop over the following centuries.
The structural elucidation of benzoic acid was achieved through the collaborative efforts of Justus von Liebig and Friedrich Wöhler, who determined both the composition and structure of benzoic acid in the early nineteenth century. Their work established the fundamental understanding of the benzene ring system attached to a carboxyl group, providing the theoretical framework for the development of substituted derivatives. The recognition of benzoic acid as the simplest benzene-based carboxylic acid created the foundation for exploring more complex substitution patterns, including the incorporation of halogen atoms that would prove essential for modern synthetic chemistry.
The development of halogenation methodologies for benzoic acid derivatives evolved significantly throughout the nineteenth and twentieth centuries, driven by the need for more sophisticated synthetic intermediates. Early methods for producing halogenated benzoic acids involved direct halogenation reactions, though these often suffered from poor regioselectivity and lengthy reaction times. The evolution of synthetic methodology led to the development of more refined approaches that could selectively introduce multiple substituents while maintaining high yields and purity standards.
Industrial interest in halogenated benzoic acids grew substantially during the twentieth century, particularly with the recognition of their utility in pharmaceutical synthesis and materials science applications. The development of efficient synthetic routes to these compounds became a priority for chemical manufacturers, leading to innovations in both synthetic methodology and purification techniques. Modern synthetic approaches have evolved to incorporate green chemistry principles while maintaining the high selectivity required for complex multi-substituted derivatives like this compound.
Table 2: Historical Development of Benzoic Acid Chemistry
Research Objectives and Scope
The investigation of this compound encompasses multiple research objectives centered on understanding its fundamental chemical properties, synthetic accessibility, and potential applications in advanced organic synthesis. Primary research objectives include the comprehensive characterization of the compound's physical and chemical properties, with particular emphasis on how the multiple substituents influence its reactivity patterns and stability profiles. The unique combination of electron-withdrawing and electron-donating groups creates complex electronic effects that require detailed investigation to understand their impact on chemical behavior.
Synthetic methodology development represents another crucial research objective, focusing on establishing efficient and scalable routes to this compound that can meet the demands of both academic research and industrial applications. Current synthetic approaches to halogenated benzoic acids often involve multi-step sequences that require optimization for yield, selectivity, and environmental sustainability. Research efforts concentrate on developing methods that can selectively introduce the bromine, fluorine, and methyl substituents while minimizing the formation of undesired regioisomers or side products.
The exploration of synthetic applications constitutes a significant research focus, examining how this compound can serve as a versatile building block for constructing more complex molecular architectures. The presence of multiple reactive sites allows for diverse synthetic transformations, including metal-catalyzed coupling reactions, nucleophilic substitutions, and functional group modifications. Understanding the selective reactivity of each position enables the development of sophisticated synthetic strategies for accessing target molecules that would be difficult to prepare through alternative routes.
Research scope extends to investigating the compound's role in developing new synthetic methodologies, particularly those that exploit the unique reactivity patterns created by the specific substitution pattern. The combination of a strong electron-withdrawing bromine atom, a moderately electron-withdrawing fluorine atom, and an electron-donating methyl group creates opportunities for selective transformations that could be applied to other synthetic challenges. These investigations contribute to the broader understanding of structure-reactivity relationships in halogenated aromatic compounds.
Table 3: Research Applications and Synthetic Utility
| Application Area | Specific Focus | Potential Impact |
|---|---|---|
| Synthetic Methodology | Regioselective halogenation techniques | Development of improved synthetic routes |
| Pharmaceutical Chemistry | Intermediate for drug synthesis | Access to novel therapeutic compounds |
| Materials Science | Building blocks for functional materials | Enhanced material properties |
| Green Chemistry | Environmentally sustainable synthesis | Reduced environmental impact |
| Catalytic Processes | Metal-catalyzed coupling reactions | Expanded synthetic capabilities |
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYAJDEBNPLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427327-66-9 | |
| Record name | 2-bromo-6-fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation and Substitution: : The synthesis of 2-Bromo-6-fluoro-4-methylbenzoic acid typically begins with the halogenation of 4-methylbenzoic acid. This involves the selective bromination and fluorination of the aromatic ring. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperatures and solvent conditions to ensure regioselectivity.
-
Industrial Production Methods: : On an industrial scale, the synthesis may involve multi-step processes starting from readily available precursors like toluene. The steps include nitration, reduction, and subsequent halogenation. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2-Bromo-6-fluoro-4-methylbenzoic acid undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols, which replace the bromine or fluorine atoms under suitable conditions.
-
Oxidation and Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioethers.
Reduction Products: Reduction of the carboxylic acid group yields the corresponding alcohol.
Oxidation Products: Oxidation of the methyl group results in the formation of a dicarboxylic acid.
Scientific Research Applications
2-Bromo-6-fluoro-4-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is a precursor in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-4-methylbenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, facilitating its role as an inhibitor or modulator. The carboxylic acid group allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The positional arrangement of substituents significantly impacts the physicochemical and reactivity profiles of benzoic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Key Differences and Implications
Substituent Positions :
- The target compound (Br at 2, F at 6) and its isomer 4-bromo-2-fluoro-6-methylbenzoic acid (Br at 4, F at 2) exhibit identical molecular weights but distinct electronic distributions. The ortho-fluorine in the target compound may enhance acidity compared to meta-fluorine analogs due to proximity to the carboxylic acid group .
- 2-Bromo-4-fluoro-6-methylbenzoic acid (similarity score 0.95) shares bromine and fluorine but differs in methyl group placement, affecting steric interactions in synthetic reactions .
Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, whereas bromine aids in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Variations :
- Methoxy-substituted analogs (e.g., 5-bromo-2-methoxy-4-methylbenzoic acid) demonstrate improved solubility in aqueous media, making them preferable for solution-phase chemistry .
Biological Activity
2-Bromo-6-fluoro-4-methylbenzoic acid is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its bromine and fluorine substituents, which enhance its interaction with biological macromolecules, making it a valuable candidate for drug development.
- Chemical Formula : C₈H₆BrF O₂
- Molecular Weight : 233.03 g/mol
- IUPAC Name : this compound
-
Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity. Additionally, the bromine and fluorine atoms enhance the compound's binding affinity to these targets, facilitating its role as an inhibitor or modulator in various biological processes .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound is utilized in studies focusing on enzyme inhibition and receptor binding. Its structural properties allow it to act as a competitive inhibitor for certain enzymes, which is valuable in therapeutic applications targeting diseases such as cancer and inflammatory disorders.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of derivatives derived from this compound. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation in vitro, particularly against lung and breast cancer cell lines. This has led to its exploration as a precursor in the synthesis of drug candidates aimed at treating various types of cancer.
Case Studies
-
Study on Anticancer Activity :
- Researchers investigated the effects of this compound derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as promising leads in anticancer drug development.
- Key Findings :
- IC₅₀ values were determined for several derivatives, with some exhibiting IC₅₀ values below 10 µM against breast cancer cells.
-
Enzyme Interaction Studies :
- A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to inflammatory responses. The findings demonstrated that this compound effectively inhibited the activity of these enzymes, supporting its potential use in treating inflammatory diseases.
- Key Findings :
- The compound showed a significant reduction in enzyme activity at concentrations as low as 5 µM.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, enzyme inhibition |
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Structure | SGLT2 inhibitors for diabetes therapy |
| 2-Bromo-6-fluoro-4-methylbenzenesulfonamide | Structure | Potential enzyme interactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-bromo-6-fluoro-4-methylbenzoic acid with high regioselectivity?
- Methodological Answer : Begin with a pre-functionalized benzoic acid scaffold, such as 4-methylbenzoic acid. Introduce fluorine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and electrophilic fluorination reagents (e.g., NFSI). Bromination can be achieved using Br₂/FeBr₃ under controlled conditions to minimize polyhalogenation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) ensures high purity. Monitor reaction progress by TLC and confirm regiochemistry via NOESY NMR to distinguish between 2- and 6-substituted isomers .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions. Fluorine coupling in ¹H NMR (e.g., splitting patterns for aromatic protons adjacent to F) and ¹⁹F NMR for direct detection of fluorine .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M-H]⁻ at m/z 245.95) and fragmentation patterns .
Advanced Research Questions
Q. How do the electronic effects of bromine, fluorine, and methyl groups influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group; its reactivity is modulated by electron-withdrawing fluorine (meta-directing) and electron-donating methyl (para-directing). Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C.
- Steric Effects : Methyl at C4 may hinder coupling at C2-Br. Optimize catalyst loading (1-5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to improve yields. Monitor by GC-MS or LC-MS for biphenyl product formation .
Q. How can computational modeling (DFT) predict the acid’s pKa and optimize its solubility for biological assays?
- Methodological Answer :
- pKa Prediction : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate deprotonation energy. Compare with experimental values from potentiometric titration in DMSO/water.
- Solubility : Simulate solvation free energy with COSMO-RS. Experimentally, prepare sodium salts (NaHCO₃ in H₂O) or use DMSO stock solutions (≤10 mM) for cell-based assays .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer :
- Control Experiments : Include competitive assays with known inhibitors (e.g., 4-fluorobenzoic acid) to validate specificity.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to distinguish direct interaction from aggregation artifacts.
- Dose-Response Curves : Use Hill slope analysis (GraphPad Prism) to identify cooperative vs. non-cooperative binding .
Data Interpretation & Optimization
Q. What strategies mitigate side reactions (e.g., debromination) during photoredox catalysis with this compound?
- Methodological Answer :
- Light Source : Use blue LEDs (450 nm) instead of UV to minimize radical-induced debromination.
- Redox Agents : Add sacrificial reductants (e.g., Hünig’s base) to stabilize bromine intermediates.
- Monitoring : Track reaction progress via in-situ IR for C-Br bond integrity (~550 cm⁻¹) .
Q. How to design isotopic labeling (¹³C, ²H) for metabolic tracing studies using this compound?
- Methodological Answer :
- Synthesis : Use ¹³C-labeled CO₂ in Kolbe-Schmitt carboxylation to introduce labeled carboxylic acid.
- Deuterium : Exchange methyl protons via H₂O/D₂O under acidic conditions (H₂SO₄, 100°C).
- Validation : Confirm isotopic incorporation via LC-HRMS and compare with unlabeled controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
